molecular formula C29H60N2O13 B3022154 t-Boc-N-amido-PEG11-Amine CAS No. 1233234-77-9

t-Boc-N-amido-PEG11-Amine

Cat. No.: B3022154
CAS No.: 1233234-77-9
M. Wt: 644.8 g/mol
InChI Key: GISRSYIQHFGCMC-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG11-Amine is a PEG linker containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biological and chemical reactions.

Mode of Action

The amino group of this compound is reactive with its targets, forming stable bonds under specific conditions . For instance, it can react with carboxylic acids in the presence of activators to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

Its hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance its absorption and distribution in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. Its hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment. Additionally, the Boc group can be deprotected under mild acidic conditions , indicating that pH could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG11-Amine is synthesized through a series of chemical reactions involving the attachment of PEG chains to an amine group, followed by the protection of the amino group with a Boc group. The synthetic route typically involves:

    PEGylation: The attachment of PEG chains to an amine group.

    Protection: The amino group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG11-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-Boc-N-amido-PEG11-Amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG11-Amine is unique due to its longer PEG chain (PEG11), which provides greater solubility and flexibility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISRSYIQHFGCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408123
Record name Boc-PEG-amine (n=11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-42-6
Record name Boc-PEG-amine (n=11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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